Methyl 4-(methylthio)butyrate

Flavor substantivity Fragrance longevity Organoleptic persistence

Methyl 4-(methylthio)butyrate (CAS 53053-51-3) is a sulfur-containing fatty acid methyl ester (C₆H₁₂O₂S, MW 148.22) classified as a flavouring substance under FEMA 3412 and JECFA 474. It presents as a colourless liquid with a characteristically sweet, cheesy odour in dilute solution and is insoluble in water but soluble in alcohol.

Molecular Formula C6H12O2S
Molecular Weight 148.23 g/mol
CAS No. 53053-51-3
Cat. No. B1585531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(methylthio)butyrate
CAS53053-51-3
Molecular FormulaC6H12O2S
Molecular Weight148.23 g/mol
Structural Identifiers
SMILESCOC(=O)CCCSC
InChIInChI=1S/C6H12O2S/c1-8-6(7)4-3-5-9-2/h3-5H2,1-2H3
InChIKeyHQDLZISNHUMXEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in alcohol

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(Methylthio)butyrate (CAS 53053-51-3): Procurement-Grade Identity and Regulatory Standing


Methyl 4-(methylthio)butyrate (CAS 53053-51-3) is a sulfur-containing fatty acid methyl ester (C₆H₁₂O₂S, MW 148.22) classified as a flavouring substance under FEMA 3412 and JECFA 474 [1]. It presents as a colourless liquid with a characteristically sweet, cheesy odour in dilute solution and is insoluble in water but soluble in alcohol [2]. The compound holds full JECFA specification status (evaluated 1999, Session 53) and is listed in the FDA Substances Added to Food inventory, confirming its regulatory acceptance for food-flavoring applications [3]. Its structure features a methylthio substituent at the γ-position of a butyrate methyl ester, distinguishing it from both shorter-chain analogs and the corresponding ethyl ester.

Why Methyl 4-(Methylthio)butyrate Cannot Be Interchanged with Its Closest Structural Analogs


The 4-(methylthio)butyrate scaffold presents multiple molecular loci—the ester alkyl group, the thioether chain length, and the sulfur oxidation state—each of which independently modulates organoleptic character, physicochemical partitioning, and regulatory standing. Substituting the methyl ester with ethyl (CAS 22014-48-8) alters water solubility from insoluble to soluble and shifts LogP from 1.30 to 1.83, fundamentally changing formulation behavior and flavor-release kinetics [1]. Shortening the acyl chain to the 3-(methylthio)propionate homolog (CAS 13532-18-8) transforms the dominant odor descriptor from sweet/cheesy to onion-like [2]. Even compounds sharing the C₆H₁₂O₂S formula but differing in sulfur placement—such as ethyl 3-(methylthio)propionate (CAS 13327-56-5) or S-methyl thiobutyrate (CAS 2432-51-1)—exhibit divergent odor profiles and substantivity characteristics that render direct substitution scientifically and commercially untenable. The quantitative evidence below establishes the specific dimensions where methyl 4-(methylthio)butyrate holds measurable differentiation.

Quantitative Differentiation Evidence: Methyl 4-(Methylthio)butyrate vs. Closest Analogs


Substantivity Superiority: 196-Hour Longevity vs. Ethyl Homolog's Exclusion from Fragrance Use

Methyl 4-(methylthio)butyrate exhibits a substantivity of 196 hours at 100.00% concentration as documented in the TGSC Information System [1]. In direct contrast, the ethyl homolog (ethyl 4-(methylthio)butyrate, CAS 22014-48-8) is explicitly labelled 'not for fragrance use' by the same authoritative database, with no substantivity value reported and a 'ND' (not determined) designation for its Maximised Survey-derived Daily Intake [2]. This represents a categorical functional differentiation rather than a marginal performance gap: the methyl ester is suitable for extended-release fragrance and flavor applications requiring multi-day persistence, whereas the ethyl ester is functionally restricted to food-flavoring-only roles.

Flavor substantivity Fragrance longevity Organoleptic persistence

JECFA Purity Specification Differential: 98% Minimum Assay vs. 97% for Closest Analogs

The JECFA specification for methyl 4-(methylthio)butyrate (JECFA No. 474) mandates a minimum assay of 98% [1]. Both the ethyl homolog (ethyl 4-(methylthio)butyrate, JECFA No. 477) and the chain-shortened analog (methyl 3-(methylthio)propionate, JECFA No. 472) carry a lower minimum assay specification of 97% [2][3]. This 1-percentage-point higher purity floor translates to a maximum allowed impurity burden that is 33% lower (2% max vs. 3% max), which is consequential for flavor applications where trace sulfurous impurities can introduce detectable off-notes even at low levels.

Flavor-grade purity JECFA specification Quality assurance

Water Solubility Dichotomy: Insoluble Methyl Ester vs. Water-Soluble Ethyl Homolog

Methyl 4-(methylthio)butyrate is classified as insoluble in water (JECFA No. 474) [1], whereas the ethyl homolog is characterized as soluble in water and miscible in fats (JECFA No. 477) [2]. This binary solubility difference—insoluble vs. soluble—has direct consequences for formulation: the methyl ester partitions preferentially into the lipid/oil phase of emulsions and food matrices, while the ethyl ester distributes into the aqueous phase. The estimated water solubility for the methyl ester is 4,534 mg/L at 25°C (est), compared to 1,494 mg/L for the ethyl ester [3], further quantifying this differential.

Formulation compatibility Hydrophobicity Phase partitioning

LogP Differential: Partition Coefficient 1.30 vs. 1.83 Dictates Distinct Flavor-Release Kinetics

The experimentally determined LogP for methyl 4-(methylthio)butyrate is 1.30 , whereas the ethyl homolog exhibits a LogP of 1.83 . This difference of 0.53 log units corresponds to an approximately 3.4-fold higher octanol-water partition coefficient for the ethyl ester. In practical terms, the lower LogP of the methyl ester predicts faster release from lipid matrices into the headspace and more rapid mucosal perception, while the higher LogP of the ethyl ester favors retention in fatty food matrices with slower, more sustained release. This physicochemical parameter directly informs which compound is better suited for rapid-impact vs. background-continuity flavor roles.

Octanol-water partition LogP Flavor release

Odor Character Divergence: Sweet/Cheesy vs. Pungent/Sulfury Defines Distinct Sensory Niches

JECFA specifications describe methyl 4-(methylthio)butyrate as having a 'sweet, cheesy odour in dilute solution' [1], in contrast to the ethyl homolog's 'pungent sulfury odour' [2] and the chain-shortened methyl 3-(methylthio)propionate's 'onion-like odour' [3]. The TGSC Information System further refines the methyl ester's profile to 'sulfurous, cabbage, fruity, pineapple, cheesy' with high odor strength requiring smelling at 0.10% solution or less [4]. The presence of sweet and cheesy notes alongside sulfurous character gives methyl 4-(methylthio)butyrate a uniquely balanced profile suited for cheese, pineapple, and savory composite flavors, whereas the ethyl ester's harsher 'pungent sulfury' profile limits it to applications where aggressive sulfur impact is desired.

Organoleptic profile Sensory differentiation Flavor descriptor

Refractive Index Specification: Tighter Range (1.467–1.477) vs. Broader Analog Ranges Enables Identity Verification

The JECFA refractive index specification for methyl 4-(methylthio)butyrate is 1.467–1.477 (a span of 0.010 units) [1], compared to ethyl 4-(methylthio)butyrate at 1.459 (23°C, single-point) [2] and methyl 3-(methylthio)propionate at 1.462–1.468 (span of 0.006) [3]. While methyl 3-(methylthio)propionate has a narrower absolute range, its values (1.462–1.468) are fully distinguishable from the target compound (1.467–1.477), with non-overlapping regions. The refractive index thus serves as a rapid, instrument-based identity confirmation tool: any lot measuring outside 1.467–1.477 cannot be methyl 4-(methylthio)butyrate, enabling unambiguous discrimination from both the chain-shortened and the ethyl ester analogs.

Quality control Refractive index Identity testing

Procurement-Guiding Application Scenarios for Methyl 4-(Methylthio)butyrate (CAS 53053-51-3)


Extended-Release Fragrance and Savory Flavor Formulations Requiring 196-Hour Substantivity

Methyl 4-(methylthio)butyrate is the preferred choice for fragrance and flavor applications demanding multi-day odor persistence, owing to its documented substantivity of 196 hours at 100.00% [1]. The ethyl homolog is explicitly excluded from fragrance use, making the methyl ester the only viable option among 4-(methylthio)butyrate esters for fragrance-formulation applications [2]. Procurement teams should specify this compound for long-lasting savory notes in air-care products, laundry fragrance, or extended-release encapsulated flavor systems where the ethyl ester would fail performance requirements.

Sweet/Cheesy Flavor Profile Creation for Cheese, Pineapple, and Composite Savory Blends

The unique 'sweet, cheesy odour in dilute solution' defined by JECFA [1], combined with the TGSC-described profile of sulfury, cabbage, fruity, pineapple, and cheesy notes [2], positions methyl 4-(methylthio)butyrate as the sulfur ester of choice for cheese-analog, pineapple, and garlic/onion composite flavors. Neither the pungent/sulfury ethyl homolog nor the onion-dominated methyl 3-(methylthio)propionate can replicate this balanced sweet-cheesy-sulfurous character. Flavorists developing dairy-type savory profiles should prioritize the methyl ester to achieve authentic cheese-top-note authenticity.

Oil-Phase and Fat-Based Flavor Delivery Systems Leveraging Water Insolubility

The JECFA-confirmed insolubility of methyl 4-(methylthio)butyrate in water [1], in contrast to the water-soluble ethyl homolog [2], makes the methyl ester the rational selection for oil-based flavor delivery systems—including flavored edible oils, fat-based seasoning pastes, and lipophilic encapsulations. With an estimated water solubility of 4,534 mg/L at 25°C and a LogP of 1.30 [3], the compound partitions preferentially into the lipid phase, ensuring flavor retention within the oil compartment of emulsions and reducing aqueous-phase losses during thermal processing.

Flavor-Grade Procurement Requiring 98% Minimum Purity per JECFA Specification

When sourcing methyl 4-(methylthio)butyrate for food-flavoring applications, the JECFA specification mandates a minimum assay of 98% [1], representing a 33% lower maximum impurity allowance compared to the 97% floor set for both the ethyl homolog and the methyl 3-(methylthio)propionate [2][3]. Procurement specifications should reference JECFA No. 474 and require a Certificate of Analysis confirming ≥98% purity (GC or equivalent assay method) with refractive index 1.467–1.477 for identity verification. This higher purity specification reduces the risk of sulfurous impurity-derived off-notes in sensitive flavor applications.

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